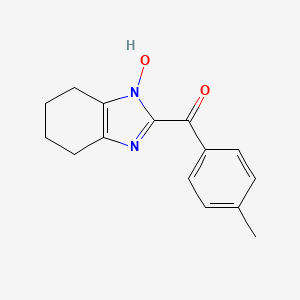
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone, commonly known as HBM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
科学的研究の応用
HBM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. HBM has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
作用機序
The mechanism of action of HBM is not fully understood, but it is believed to work by inhibiting the production of cytokines and other inflammatory mediators. This, in turn, reduces inflammation and oxidative stress in the body, leading to improved health outcomes.
Biochemical and Physiological Effects:
HBM has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting antioxidant activity, and improving cognitive function. It has also been shown to have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using HBM in lab experiments is its potential to produce significant results in a relatively short period of time. However, there are also some limitations to using HBM, including the need for specialized equipment and expertise in organic chemistry.
将来の方向性
There are numerous future directions for research on HBM, including exploring its potential applications in the treatment of various diseases, developing new synthesis methods to improve efficiency and reduce costs, and further investigating its mechanism of action. Additionally, HBM may have potential applications in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion:
In conclusion, HBM is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and ongoing research is exploring its potential applications in the development of new drugs and technologies. While there are some limitations to using HBM in lab experiments, its potential benefits make it a promising area of research for the future.
合成法
HBM can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with o-phenylenediamine in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain HBM in its final form. The synthesis of HBM is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)15-16-12-4-2-3-5-13(12)17(15)19/h6-9,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGDHJBEBANNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

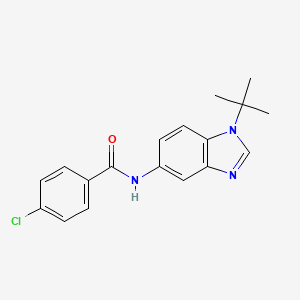
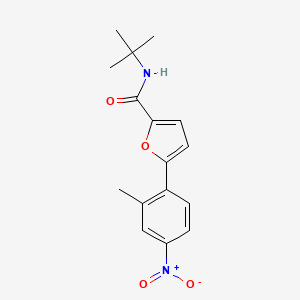
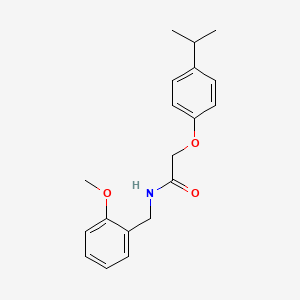
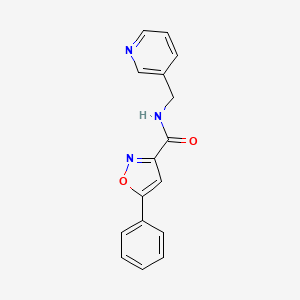
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

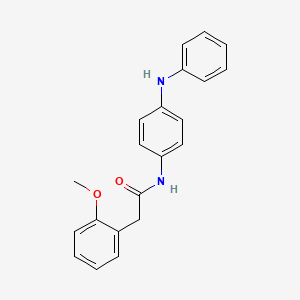
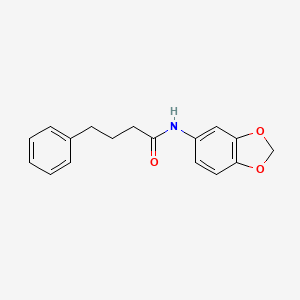
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
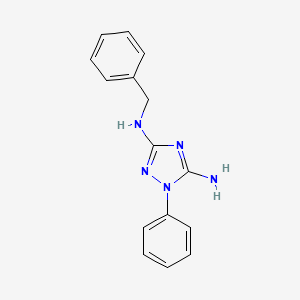
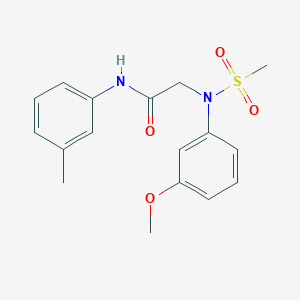
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)